BenchChemオンラインストアへようこそ!

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Lipophilicity Physicochemical Properties Regioisomer Comparison

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine (CAS 75198-31-1, UNII 7ZDJ976TAR) is a nitroheterocyclic compound of the imidazo[1,2-a]pyridine class, bearing a 5-nitrofuran substituent at the imidazo ring 3-position. It is a regioisomer of 2-(5-nitro-2-furyl)-imidazo[1,2-a]pyridine (CAS 16252-80-5), which has been identified as the most antimicrobially active congener among imidazo-fused nitrofurans.

Molecular Formula C11H7N3O3
Molecular Weight 229.19 g/mol
CAS No. 75198-31-1
Cat. No. B1196628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
CAS75198-31-1
Synonyms3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine
3-NFIAP
Molecular FormulaC11H7N3O3
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H
InChIKeyZDFULRQJRIJLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine (CAS 75198-31-1): Procurement-Relevant Structural and Class Overview


3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine (CAS 75198-31-1, UNII 7ZDJ976TAR) is a nitroheterocyclic compound of the imidazo[1,2-a]pyridine class, bearing a 5-nitrofuran substituent at the imidazo ring 3-position . It is a regioisomer of 2-(5-nitro-2-furyl)-imidazo[1,2-a]pyridine (CAS 16252-80-5), which has been identified as the most antimicrobially active congener among imidazo-fused nitrofurans [1]. The compound is recognized in authoritative toxicological databases for its well-characterized carcinogenic potency, with quantitative TD50 values established in both rats and mice [2][3]. Its inclusion in the Silent Spring Institute's breast cancer chemicals list further underscores its documented mammary carcinogenicity profile [4].

Why Generic 5-Nitrofuran-Imidazo[1,2-a]pyridine Substitution Fails: The Procurement Relevance of 3- vs. 2-Regioisomer Differentiation


Simple in-class substitution—for example, replacing 3-(5-nitro-2-furyl)-imidazo(1,2-a)pyridine with its 2-substituted regioisomer—is scientifically unsound because the position of the nitrofuran attachment on the imidazo[1,2-a]pyridine scaffold fundamentally alters both physicochemical and toxicological properties. The 3-isomer exhibits a predicted logP of 1.39, markedly lower than the logP of 3.03 for the 2-isomer, a difference of approximately 1.6 log units that predicts substantially different membrane partitioning and distribution behavior . Furthermore, the 2-isomer was specifically identified in a foundational 1967 structure–activity study as the congener with the greatest antimicrobial effect among imidazo compounds, whereas the 3-isomer was not singled out for such activity, indicating distinct pharmacodynamic profiles [1]. From a toxicological perspective, the 3-isomer has dedicated, quantified carcinogenicity data with organ-specific tumor outcomes that can only be attributed to this specific regioisomer and cannot be extrapolated to other nitrofuran-imidazopyridines without individual verification [2]. These three dimensions—lipophilicity, antimicrobial SAR positioning, and carcinogenicity documentation—converge to make generic substitution a high-risk decision for any research or industrial application requiring reproducible, compound-specific outcomes.

Quantitative Evidence Guide: Differentiating 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine from Its Closest Analogs


Lipophilicity Differential: 1.6-Log Unit Lower logP Versus the 2-Substituted Regioisomer

The target 3-substituted compound exhibits a predicted logP (ACD/Labs) of 1.39, compared to logP of 3.03 for the 2-substituted regioisomer (2-(5-nitro-2-furyl)-imidazo[1,2-a]pyridine, CAS 16252-80-5) . Both isomers share identical molecular formula (C11H7N3O3) and polar surface area (76 Ų), isolating the positional attachment of the nitrofuran moiety as the sole structural variable responsible for this lipophilicity difference . The logD at pH 7.4 is 1.55 for the target compound, still substantially below the neutral-form logP of the 2-isomer .

Lipophilicity Physicochemical Properties Regioisomer Comparison

Carcinogenic Potency: Quantified TD50 Values Enabling Cross-Compound Risk Stratification

The Carcinogenic Potency Database (CPDB) reports standardized TD50 values for this compound: 13.6 mg/kg/day in rats (harmonic mean across positive experiments) and 27 mg/kg/day in mice [1]. Target organs include esophagus, forestomach, kidney, and mammary gland in rats; esophagus and forestomach in mice [1]. The original Cabral et al. (1980) two-species carcinogenicity bioassay demonstrated strong carcinogenicity at dietary concentrations as low as 0.1% in CTM mice, inducing esophageal and forestomach carcinomas at all dose levels and thymic lymphosarcomas at the two highest doses (0.2% and 0.4%) [2]. In Wistar rats, esophagus and forestomach papillomas appeared at all dose levels, while carcinomas in these tissues plus kidney tumors occurred at the high dose (0.4%); female rats additionally showed an increased incidence of mammary tumors at the high dose [2].

Carcinogenicity TD50 Toxicology Risk Assessment

Regioisomeric Antimicrobial Activity Hierarchy: The 2-Isomer, Not the 3-Isomer, Is the Lead Antimicrobial Congener

A foundational 1967 study by Saldabol et al. synthesized a series of 5-nitrofuran-substituted imidazoheterocyclic compounds and reported that among the imidazo compounds tested, "the greatest antimicrobial effect...is exhibited by 2-(5-nitro-2-furyl)-imidazo-[1,2-a]-pyridine but in most cases it has a weaker effect than furazolidone" [1]. The 3-substituted isomer (target compound) was not identified as the most active antimicrobial compound in this series. This establishes a clear SAR hierarchy: the 2-position attachment of the nitrofuran to the imidazo[1,2-a]pyridine core is critical for maximizing antimicrobial activity within this scaffold class. The 3-substituted isomer should therefore be distinguished from the 2-isomer in any application where antimicrobial activity is a selection criterion.

Antimicrobial Activity Structure-Activity Relationship Regioisomer Differentiation

Mammary Carcinogenicity: Organ-Specific Tumor Induction Documented in Female Rats and Recognized in Breast Cancer Chemical Databases

The Cabral et al. (1980) bioassay demonstrated that female Wistar rats exposed to 0.4% dietary 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine developed an increased incidence of mammary tumors [1]. This finding is corroborated by the compound's inclusion in the Silent Spring Institute's breast cancer chemicals list, which identifies substances with evidence of mammary tumor induction in animal studies [2]. The CPDB lists mammary gland as a target site in female rats [3]. While several nitrofurans (furazolidone, nitrofurazone, nitrofurantoin) are recognized as breast carcinogens in rodents as a class [4], the mammary carcinogenicity of this specific 3-substituted imidazo[1,2-a]pyridine compound is documented in a dedicated, controlled long-term bioassay with quantified dose-response data, enabling its use as a reference compound for mammary carcinogenesis research.

Mammary Carcinogenesis Breast Cancer Organ-Specific Toxicity

Regulatory and Procurement Identifiers: UNII Assignment Enabling Cross-Agency Tracking

This compound has been assigned a Unique Ingredient Identifier (UNII: 7ZDJ976TAR) by the FDA Substance Registration System, as recorded in the DrugFuture database and CTDBase [1][2]. UNII assignment indicates that this specific chemical entity has been recognized as a distinct substance of interest by regulatory agencies, facilitating its use in regulatory submissions, adverse event reporting, and pharmacovigilance databases. In contrast, the 2-substituted regioisomer (CAS 16252-80-5) does not appear to have a UNII assignment based on available database records, which may complicate its use in regulatory contexts requiring unambiguous substance identification.

UNII Regulatory Identifier Procurement Substance Tracking

Evidence-Backed Application Scenarios for 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine Procurement


Reference Carcinogen for Mechanistic Toxicology and Risk Assessment Studies

With TD50 values of 13.6 mg/kg/day (rat) and 27 mg/kg/day (mouse) established in the CPDB, plus a dedicated two-species bioassay documenting organ-specific tumor induction at multiple dose levels, this compound serves as a well-characterized positive control for nitrofuran carcinogenicity studies [1][2]. Its mammary carcinogenicity at high dose in female rats further positions it as a reference agent for breast cancer etiology research involving nitroheterocyclic compounds [1].

Negative Control or Comparator for Antimicrobial Imidazo[1,2-a]pyridine Screening Programs

Given that the 2-substituted regioisomer is documented as the most antimicrobially active congener in the imidazo[1,2-a]pyridine nitrofuran series, the 3-isomer can function as a structurally matched negative control or comparator in antimicrobial screening cascades [3]. Its 1.6-log-unit lower lipophilicity relative to the 2-isomer allows investigators to probe the role of physicochemical properties in antimicrobial activity within an otherwise identical pharmacophore context .

Physicochemical Probe for Structure-Property Relationship Studies on Nitrofuran Heterocycles

The compound's predicted logP of 1.39 and logD (pH 7.4) of 1.55, combined with its polar surface area of 76 Ų and molecular weight of 229.19 g/mol, place it in a favorable drug-like physicochemical space (zero Rule-of-5 violations) . When studied alongside the more lipophilic 2-isomer (logP 3.03), this regioisomeric pair provides a clean model system for investigating how imidazo[1,2-a]pyridine substitution position affects ADME properties without altering molecular formula or polar surface area .

Substance Identity Standard for Regulatory Toxicology and Analytical Method Development

The availability of a UNII (7ZDJ976TAR), CAS registry number, MeSH identifier, and InChI Key for this compound ensures unambiguous substance identification across regulatory and analytical platforms [4][5]. This makes the compound suitable for use as an analytical reference standard in method validation, impurity profiling, or forensic toxicology applications requiring definitive chemical identity documentation.

Quote Request

Request a Quote for 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.